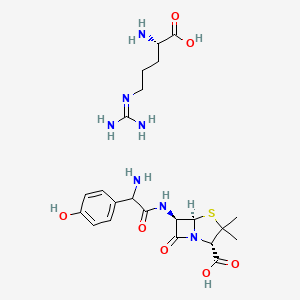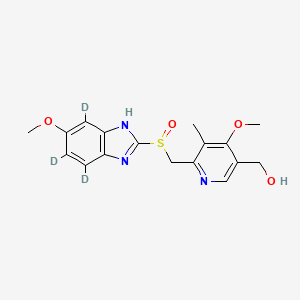
Exemestane-D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exemestane-D2 is a deuterated form of Exemestane, a steroidal aromatase inhibitor used primarily in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. The deuterium atoms in this compound replace specific hydrogen atoms, potentially altering its pharmacokinetic properties while maintaining its therapeutic efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Exemestane-D2 involves the incorporation of deuterium atoms into the Exemestane molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Deuterated Precursors: Starting with deuterated precursors that undergo chemical transformations to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms.
Deuterated Reagents: Employing deuterated reagents in the synthesis pathway to achieve selective deuteration.
Análisis De Reacciones Químicas
Types of Reactions
Exemestane-D2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different pharmacological properties.
Aplicaciones Científicas De Investigación
Exemestane-D2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study deuterium effects on chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Primarily used in the treatment of estrogen receptor-positive breast cancer, with ongoing research into its potential for other hormone-related conditions.
Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic profiles.
Mecanismo De Acción
Exemestane-D2 exerts its effects by irreversibly binding to the active site of the aromatase enzyme, inhibiting the conversion of androgens to estrogens. This reduction in estrogen levels slows the growth of estrogen receptor-positive breast cancer cells. The deuterium atoms may enhance the stability and metabolic profile of the compound, potentially leading to improved therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Anastrozole: A nonsteroidal aromatase inhibitor used in the treatment of breast cancer.
Letrozole: Another nonsteroidal aromatase inhibitor with similar applications.
Formestane: A steroidal aromatase inhibitor like Exemestane.
Uniqueness
Exemestane-D2 is unique due to the incorporation of deuterium atoms, which can enhance its pharmacokinetic properties, such as increased metabolic stability and prolonged half-life. This makes it a valuable compound for both therapeutic and research purposes.
Propiedades
Fórmula molecular |
C20H24O2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-6-methylidene-8,9,11,12,14,15-hexahydro-7H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i5D2 |
Clave InChI |
BFYIZQONLCFLEV-JNDZXWQRSA-N |
SMILES isomérico |
[2H]C1(C[C@H]2[C@@H]3CC(=C)C4=CC(=O)C=C[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)[2H] |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


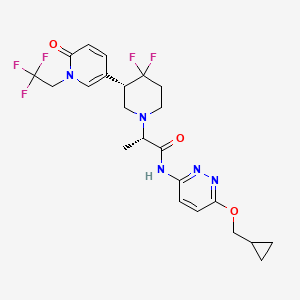
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
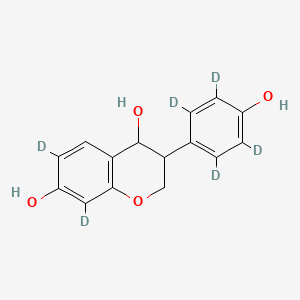
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
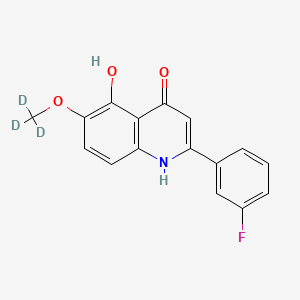
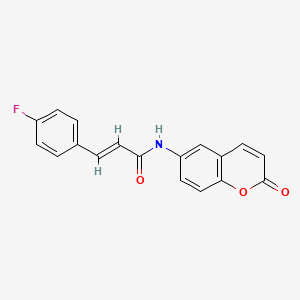
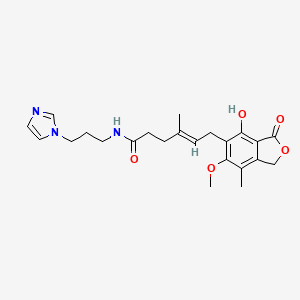
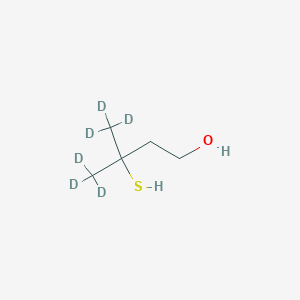
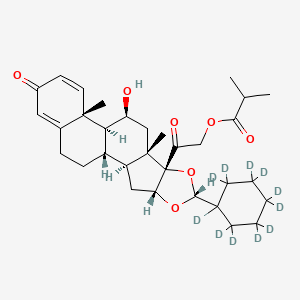
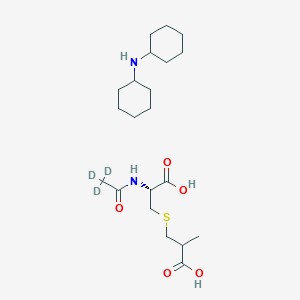
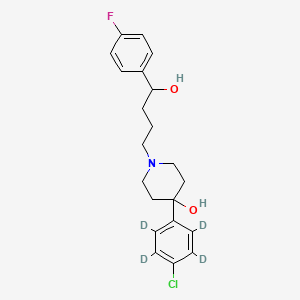
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
